REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:14]([O:16]C)=[O:15])[C:5]2[CH:6]=[N:7][N:8]([CH:11]([CH3:13])[CH3:12])[C:9]=2[CH:10]=1.[OH-].[Na+]>CO.C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:14]([OH:16])=[O:15])[C:5]2[CH:6]=[N:7][N:8]([CH:11]([CH3:12])[CH3:13])[C:9]=2[CH:10]=1 |f:1.2|
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Name
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Methyl 6-chloro-1-(1-methylethyl)-1H-indazole-4-carboxylate
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Quantity
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0.22 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=2C=NN(C2C1)C(C)C)C(=O)OC
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Name
|
|
Quantity
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6 mL
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Type
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solvent
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Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The contents were stirred at RT for 3 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were removed in vacuo
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Type
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ADDITION
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Details
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the contents diluted with water
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Type
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ADDITION
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Details
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slowly acidified to pH 4-5 by addition of 1M HCl (solid precipitation occurred)
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Type
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EXTRACTION
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Details
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The contents were then extracted with EtOAc (3×)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The collected solid was dried under hi-vac for 2 h
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Duration
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2 h
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Type
|
CUSTOM
|
Details
|
collected as 0.19 g (90%)
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Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
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ClC=1C=C(C=2C=NN(C2C1)C(C)C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |